2-Methyl-1-propanol
Overview
Description
Isobutanol, also known as 2-methylpropan-1-ol, is an organic compound with the chemical formula (CH₃)₂CHCH₂OH. It is a colorless, flammable liquid with a characteristic sweet, musty odor. Isobutanol is primarily used as a solvent, either directly or in the form of its esters. It is one of the four isomers of butanol, the others being 1-butanol, 2-butanol, and tert-butanol .
Mechanism of Action
Target of Action
Isobutanol, also known as 2-Methyl-1-propanol, is primarily used as a solvent and has found significant use as a biofuel . Its primary targets are internal combustion engines, where it serves as an attractive fuel due to its higher heating value and lower hygroscopicity compared to ethanol . It can be used as a gasoline oxygenate or even as a neat fuel .
Mode of Action
Isobutanol interacts with its targets, the internal combustion engines, by providing a source of energy. When compared to ethanol, isobutanol features a higher heating value and lower hygroscopicity, which prevents corrosion and enables it to be transported via pipelines .
Biochemical Pathways
Isobutanol can be produced naturally by branched-chain amino acid biosynthesis through five enzymatic steps . In the isobutanol pathway, two molecules of pyruvate are first converted into 2-acetolactate by the acetolactate synthase . The pathway starts from the condensation of two acetyl-CoA to form acetoacetyl-CoA .
Pharmacokinetics
Isobutanol’s ADME properties make it an effective biofuel. It is a colorless, flammable liquid with a characteristic smell . It has a high boiling point of 107.89 °C and a low melting point of -108 °C . It is soluble in water, with a solubility of 8.7 mL/100 mL . These properties contribute to its bioavailability and effectiveness as a fuel.
Result of Action
The molecular and cellular effects of isobutanol’s action primarily manifest in its role as a biofuel. It provides a source of energy for internal combustion engines . Exposure to isobutanol can cause significant alterations in membrane phospholipid and fatty acid composition . It can trigger a broad stress response marked by the upregulation of heat shock proteins, efflux transporters, DNA repair systems, and the downregulation of cell motility proteins .
Action Environment
Environmental factors significantly influence isobutanol’s action, efficacy, and stability. For instance, the advances made in biotechnology have enabled isobutanol to be produced from biomass more efficiently, allowing it to be used in compliance with existing renewable energy mandates . Furthermore, the bioconversion of CO2 into isobutanol has shown better economic feasibility compared to isobutanol derived from biogas and natural gas .
Biochemical Analysis
Biochemical Properties
Isobutanol is biosynthesized using the valine biosynthesis pathway and enzymes of the Ehrlich pathway . It interacts with various enzymes and proteins during its synthesis and degradation. For instance, it can be dehydrogenated to 2-methylpropanal (isobutanal) using oxidizing agents like manganese dioxide or suitable catalysts at higher temperatures .
Molecular Mechanism
The molecular mechanism of Isobutanol involves several biochemical reactions. For instance, 2-Methyl-1-propanol can be dehydrogenated to 2-methylpropanal (isobutanal) using oxidizing agents like manganese dioxide or suitable catalysts at higher temperatures .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Isobutanol can change over time. For example, it has been observed that the genetic modifications in E. coli strains led to activation of alternative pathways that diverted carbon flux toward formation of unwanted metabolites .
Dosage Effects in Animal Models
In animal models, the effects of Isobutanol can vary with different dosages. High concentrations of Isobutanol can cause a depression of the central nervous system .
Metabolic Pathways
Isobutanol is involved in several metabolic pathways. It is a product of the valine biosynthesis pathway and enzymes of the Ehrlich pathway .
Transport and Distribution
It is known that Isobutanol is a volatile compound and can easily diffuse across biological membranes due to its lipophilic nature .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isobutanol can be synthesized through several methods. One common method involves the carbonylation of propylene. This process can be carried out using two main industrial methods: hydroformylation and Reppe carbonylation. In hydroformylation, propylene reacts with carbon monoxide and hydrogen in the presence of cobalt or rhodium catalysts to produce a mixture of isobutyraldehyde and butyraldehyde. These aldehydes are then hydrogenated to form the corresponding alcohols, which are separated to obtain isobutanol .
Industrial Production Methods: Another method involves the liquid-phase hydrogenation of isobutyraldehyde under nickel catalysis. Additionally, isobutanol can be recovered from isobutyl oil, a by-product of methanol production. This involves demethanization, salting out, dehydration, and azeotropic distillation to isolate isobutanol .
Chemical Reactions Analysis
Types of Reactions: Isobutanol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Isobutanol can be oxidized to isobutyraldehyde and further to isobutyric acid using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Isobutyraldehyde can be reduced back to isobutanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Isobutanol can undergo nucleophilic substitution reactions to form esters, ethers, and halides.
Major Products: The major products formed from these reactions include isobutyraldehyde, isobutyric acid, isobutyl acetate, and other derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
Comparison with Similar Compounds
1-Butanol: Used as a solvent and in the manufacture of butyl acrylate.
2-Butanol: Used as a solvent and in the production of methyl ethyl ketone.
tert-Butanol: Used as a solvent and in the synthesis of tert-butyl hydroperoxide.
Isobutanol’s unique properties, such as its higher energy content and lower corrosivity, make it a valuable compound in various applications, distinguishing it from its isomers and other alcohols .
Properties
IUPAC Name |
2-methylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O/c1-4(2)3-5/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEKIIBDNHEJCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O, Array | |
Record name | ISOBUTANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3661 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | ISOBUTANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0113 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
13259-29-5 (hydrochloride salt), 3453-79-0 (aluminum salt), 7425-80-1 (titanium(+4) salt) | |
Record name | Isobutyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078831 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0021759 | |
Record name | 2-Methyl-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0021759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Isobutanol appears as a clear colorless liquid with a sweet odor. Flash point 85 - 100 °F. Less dense than water. Vapors heavier than air., Liquid, Colorless, oily liquid with a sweet, musty odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless, mobile liquid with a penetrating, winey odour, Colorless, oily liquid with a sweet, musty odor. | |
Record name | ISOBUTANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3661 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1-Propanol, 2-methyl- | |
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Record name | Isobutyl alcohol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Record name | Isobutanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006006 | |
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Record name | ISOBUTANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | Isobutyl alcohol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/54/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Record name | ISOBUTYL ALCOHOL (ISOBUTANOL) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/676 | |
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Record name | Isobutyl alcohol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0352.html | |
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Boiling Point |
225 °F at 760 mmHg (NTP, 1992), 108 °C, 108.00 to 109.00 °C. @ 760.00 mm Hg, 227 °F | |
Record name | ISOBUTANOL | |
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Record name | ISOBUTYL ALCOHOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/49 | |
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Record name | Isobutanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006006 | |
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Record name | ISOBUTANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0113 | |
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Explanation | Creative Commons CC BY 4.0 | |
Record name | ISOBUTYL ALCOHOL (ISOBUTANOL) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/676 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Isobutyl alcohol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0352.html | |
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Flash Point |
82 °F (NTP, 1992), 82 °F, Flash points: 28 °C, closed cup; 37.78 °C, open cup, 28 °C c.c. | |
Record name | ISOBUTANOL | |
Source | CAMEO Chemicals | |
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Record name | Isobutyl alcohol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/529 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | ISOBUTYL ALCOHOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/49 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ISOBUTANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0113 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ISOBUTYL ALCOHOL (ISOBUTANOL) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/676 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Isobutyl alcohol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0352.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
50 to 100 mg/mL at 61 °F (NTP, 1992), In water, 66.5-90.9 g/L at 25 °C, In water, 8.5X10+4 mg/L at 25 °C, Solubility in water at 20 °C: 8.5 wt%, Soluble in carbon tetrachloride, For more Solubility (Complete) data for ISOBUTYL ALCOHOL (6 total), please visit the HSDB record page., 85 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 8.7, miscible with alcohol, ether; soluble in water 1 ml in 140 ml, 10% | |
Record name | ISOBUTANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3661 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | ISOBUTYL ALCOHOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/49 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Isobutanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006006 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | ISOBUTANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0113 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Isobutyl alcohol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/54/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Record name | Isobutyl alcohol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0352.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.802 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8018 g/cu cm at 24 °C, Liquid heat capacity: 0.554 BTU/lb-F at 70 °F; Liquid thermal conductivity: 0.911 Btu-inch/hr-sq ft-F at 75 °F; Saturated vapor density: 0.00218 lb/cu ft at 70 °F; Ideal gas heat capacity: 0.392 BTU/lb-F at 75 °F, Relative density (water = 1): 0.80, 0.799-0.801, 0.8, 0.80 | |
Record name | ISOBUTANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3661 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | ISOBUTYL ALCOHOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/49 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ISOBUTANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0113 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Isobutyl alcohol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/54/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Record name | ISOBUTYL ALCOHOL (ISOBUTANOL) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/676 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Isobutyl alcohol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0352.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
2.55 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.56 (Air = 1), Relative vapor density (air = 1): 2.55, 2.55 | |
Record name | ISOBUTANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3661 | |
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Record name | ISOBUTYL ALCOHOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/49 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ISOBUTANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0113 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ISOBUTYL ALCOHOL (ISOBUTANOL) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/676 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
10 mmHg at 71.1 °F ; 9 mmHg at 68 °F (NTP, 1992), 10.4 [mmHg], 10.4 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 1.2, 9 mmHg | |
Record name | ISOBUTANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3661 | |
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Record name | Isobutyl alcohol | |
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Record name | ISOBUTYL ALCOHOL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/49 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ISOBUTANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0113 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | ISOBUTYL ALCOHOL (ISOBUTANOL) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/676 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Isobutyl alcohol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0352.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Mechanism of Action |
The limited isobutanol tolerance of Escherichia coli is a major drawback during fermentative isobutanol production. Different from classical strain engineering approaches, this work was initiated to improve E. coli isobutanol tolerance from its transcriptional level by engineering its global transcription factor cAMP receptor protein (CRP). Random mutagenesis libraries were generated by error-prone PCR of crp, and the libraries were subjected to isobutanol stress for selection. Variant IB2 (S179P, H199R) was isolated and exhibited much better growth (0.18/hr) than the control (0.05/hr) in 1.2% (v/v) isobutanol (9.6g/L). Genome-wide DNA microarray analysis revealed that 58 and 308 genes in IB2 had differential expression (>2-fold, p< 0.05) in the absence and presence of 1% (v/v) isobutanol, respectively. When challenged with isobutanol, genes related to acid resistance (gadABCE, hdeABD), nitrate reduction (narUZYWV), flagella and fimbrial activity (lfhA, yehB, ycgR, fimCDF), and sulfate reduction and transportation (cysIJH, cysC, cysN) were the major functional groups that were up-regulated, whereas most of the down-regulated genes were enzyme (tnaA) and transporters (proVWX, manXYZ). As demonstrated by single-gene knockout experiments, gadX, nirB, rhaS, hdeB, and ybaS were found associated with strain isobutanol resistance. The intracellular reactive oxygen species (ROS) level in IB2 was only half of that of the control when facing stress, indicating that IB2 can withstand toxic isobutanol much better than the control., Escherichia coli has been engineered to produce isobutanol, with titers reaching greater than the toxicity level. However, the specific effects of isobutanol on the cell have never been fully understood. Here, /researchers/ aim to identify genotype-phenotype relationships in isobutanol response. An isobutanol-tolerant mutant was isolated with serial transfers. Using whole-genome sequencing followed by gene repair and knockout, /researchers/ identified five mutations (acrA, gatY, tnaA, yhbJ, and marCRAB) that were primarily responsible for the increased isobutanol tolerance. /They/ successfully reconstructed the tolerance phenotype by combining deletions of these five loci, and identified glucosamine-6-phosphate as an important metabolite for isobutanol tolerance, which presumably enhanced membrane synthesis. The isobutanol-tolerant mutants also show increased tolerance to n-butanol and 2-methyl-1-butanol, but showed no improvement in ethanol tolerance and higher sensitivity to hexane and chloramphenicol than the parental strain. These results suggest that C4, C5 alcohol stress impacts the cell differently compared with the general solvent or antibiotic stresses. Interestingly, improved isobutanol tolerance did not increase the final titer of isobutanol production. | |
Record name | ISOBUTYL ALCOHOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/49 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless, oily liquid, Clear, colorless, refractive liquid | |
CAS No. |
78-83-1, 68989-27-5 | |
Record name | ISOBUTANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3661 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Isobutanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78-83-1 | |
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Record name | Isobutyl alcohol | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078831 | |
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Record name | Isobutanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5708 | |
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Record name | 1-Propanol, 2-methyl- | |
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Record name | 2-Methyl-1-propanol | |
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URL | https://comptox.epa.gov/dashboard/DTXSID0021759 | |
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Record name | 2-methylpropan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.044 | |
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Record name | Alcohols, C8-13-iso- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.846 | |
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Record name | ISOBUTYL ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56F9Z98TEM | |
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Record name | ISOBUTYL ALCOHOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/49 | |
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Record name | Isobutanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006006 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | ISOBUTANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0113 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ISOBUTYL ALCOHOL (ISOBUTANOL) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/676 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Isobutyl alcohol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/NP92DDA8.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-162 °F (NTP, 1992), -108 °C, -162 °F | |
Record name | ISOBUTANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3661 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | ISOBUTYL ALCOHOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/49 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Isobutanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006006 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | ISOBUTANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0113 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ISOBUTYL ALCOHOL (ISOBUTANOL) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/676 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Isobutyl alcohol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0352.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of isobutanol?
A1: Isobutanol has the molecular formula C4H10O and a molecular weight of 74.12 g/mol.
Q2: How does isobutanol compare to ethanol as a gasoline additive?
A2: Isobutanol offers several advantages over ethanol as a gasoline additive. It has a higher energy content, lower hygroscopicity (reducing corrosion and enabling pipeline transport), and causes less distortion to the fuel blend's vapor pressure. [, ]
Q3: What is the role of alkali promoters in the catalytic synthesis of isobutanol from syngas?
A3: Alkali promoters, especially potassium, play a crucial role in enhancing the selectivity of ZrO2-based catalysts towards isobutanol production from syngas. [, , ] They influence the catalyst's surface properties, promoting the formation of active sites and influencing the adsorption strength of reaction intermediates. [, , ]
Q4: Can isobutanol be produced from acetate?
A4: Yes, research has shown that isobutanol can be synthesized from acetate using engineered Escherichia coli strains. [] Overexpressing genes related to acetate uptake and pyruvate flux optimization enhanced isobutanol production. []
Q5: How does the structure of isobutanol contribute to its suitability as a biofuel?
A5: The branched structure of isobutanol contributes to its higher octane number compared to linear alcohols, making it more suitable for gasoline blending. []
Q6: What strategies can be employed to enhance isobutanol production in microbial fermentation?
A6: Several strategies can improve microbial isobutanol production:
- Genetic engineering: Introducing or modifying metabolic pathways in microorganisms like E. coli, Saccharomyces cerevisiae, and Pseudomonas putida can enhance isobutanol synthesis. [, , , , , , ]
- Adaptive laboratory evolution: Exposing microbial strains to increasing concentrations of isobutanol can lead to the selection of tolerant mutants with improved production capabilities. []
- Medium optimization: Adjusting the fermentation medium composition, including carbon and nitrogen sources and adding specific amino acids or precursors, can significantly impact isobutanol yield. [, , ]
- In situ product removal: Employing techniques like solvent extraction or gas stripping to remove isobutanol during fermentation can alleviate product toxicity and increase overall titers. []
Q7: What are the known toxicological effects of isobutanol?
A7: Studies on rats exposed to high concentrations of isobutanol vapor revealed only transient effects, primarily a slight decrease in response to stimuli during exposure. [] No persistent or progressive neurotoxic effects were observed. []
Q8: Is isobutanol biodegradable?
A8: While specific information on isobutanol biodegradation wasn't provided in the research papers, it's generally considered biodegradable due to its chemical structure, being an alcohol.
Q9: What other alcohols are being explored as potential biofuels?
A9: Besides isobutanol, other alcohols like n-butanol, ethanol, and 3-methyl-1-butanol (3MB) are being explored as potential biofuels. [, , , ] Each alcohol possesses its own set of advantages and disadvantages in terms of production methods, fuel properties, and compatibility with existing infrastructure.
Q10: What tools are valuable for studying and engineering isobutanol production?
A10: Essential tools include:
- Metabolic models: These computational models aid in understanding and optimizing metabolic pathways for isobutanol production. []
- Analytical techniques: Methods like gas chromatography (GC), high-performance liquid chromatography (HPLC), and mass spectrometry are essential for quantifying isobutanol and other metabolites. [, , ]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.